1,3,5-Triphenylimidazoline-2,4-dione is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is characterized by the presence of three phenyl groups attached to the imidazoline core, which enhances its stability and potentially its biological activity. The molecular formula for 1,3,5-triphenylimidazoline-2,4-dione is , with a molecular weight of approximately 336.36 g/mol. It typically appears as a yellow crystalline solid and has a melting point ranging from 272°C to 276°C .
The synthesis of 1,3,5-triphenylimidazoline-2,4-dione generally involves the condensation reaction between benzil and ammonium acetate in the presence of glacial acetic acid. The reaction mechanism can be outlined as follows:
1,3,5-Triphenylimidazoline-2,4-dione exhibits various biological activities that make it a subject of interest in pharmacology. Research indicates that this compound possesses:
Several methods are employed for synthesizing 1,3,5-triphenylimidazoline-2,4-dione:
A typical laboratory procedure might include:
1,3,5-Triphenylimidazoline-2,4-dione finds applications in various fields:
Interaction studies involving 1,3,5-triphenylimidazoline-2,4-dione have focused on its binding affinity with various biological targets:
Several compounds share structural similarities with 1,3,5-triphenylimidazoline-2,4-dione. Here are a few notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
2,4-Diphenylimidazole | Imidazole derivative | Known for antifungal properties |
1-Methylimidazole | Methylated imidazole | Exhibits neuroprotective effects |
Benzimidazole | Imidazole derivative | Used in anti-parasitic medications |
2-Aminobenzimidazole | Amino-substituted | Displays anti-cancer activity |
1,3,5-Triphenylimidazoline-2,4-dione is unique due to its triphenyl substitution pattern which enhances its stability and potentially broadens its range of biological activities compared to simpler imidazole derivatives.
Recent advances prioritize atom economy, reduced waste, and energy efficiency. A solvent-free grinding method enables the synthesis of imidazolidine-2-thiones and hydantoins in 70–90% yields within minutes, eliminating hazardous solvents like dichloromethane. Ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate, have been employed as recyclable catalysts for cyclocondensation reactions, achieving turnover frequencies 3× higher than traditional solvents. Microwave irradiation further enhances green protocols; for example, alkylation of 1,5-diphenylimidazolidine-2,4-dione derivatives using microwave pulses (100 W, 1.5 min) reduces reaction times from hours to minutes while maintaining yields above 85%.
Table 1: Comparison of Green Synthesis Methods
Method | Conditions | Yield (%) | Reaction Time |
---|---|---|---|
Solvent-free grinding | Room temperature, no solvent | 70–90 | 5–10 min |
Ionic liquid catalysis | 80°C, [BMIM][BF₄] | 82–88 | 2–4 h |
Microwave irradiation | 100 W, DMF | 85–92 | 1.5–3 min |
These approaches align with the 12 principles of green chemistry by minimizing auxiliary substances and energy consumption.
Classical routes often involve sequential condensation, cyclization, and functionalization. A representative pathway starts with phenylglyoxal and 1,3-diphenylurea, undergoing acid-catalyzed cyclocondensation in acetic acid-hydrochloric acid (20:0.5 v/v) at reflux to yield 1,3,5-triphenylimidazoline-2,4-dione derivatives in 59–64% yields. Alternatively, Strecker synthesis using sodium cyanide and ammonium chloride with 4-arylaldehydes produces C-arylglycine intermediates, which subsequently react with phenyl isocyanate to form imidazolidin-2,4-diones in 70–74% yields.
Key challenges include regioselectivity control, as seen in aza-Michael additions of carbodiimides to α,β-unsaturated esters. Steric hindrance from cyclo-butyl groups directs regioselectivity, yielding hydantoins with 3:1 enantiomeric ratios. Multi-step protocols typically require chromatographic purification, increasing time and cost compared to one-pot methods.
Microwave irradiation accelerates reaction kinetics through dipolar polarization and ionic conduction. Alkylation of 1,5-diphenylimidazolidine-2,4-dione with alkyl halides under microwave conditions (DMF, K₂CO₃, 100 W) completes in three 1.5-minute pulses, achieving 89–93% yields versus 6–8 hours for conventional heating. Similarly, cyclocondensation of phenylglyoxal and thioureas under microwave irradiation reduces reaction times from 12 hours to 30 minutes while improving yields by 15–20%.
Mechanistic Insight:
Microwave energy lowers activation barriers by enhancing molecular collisions, particularly in polar solvents like DMF. This is critical for reactions requiring high temperatures, such as dehydrative cyclizations.
Solvent polarity profoundly impacts reaction rates and equilibria. In the synthesis of 1,5-diphenylimidazolidine-2,4-dione, acetic acid-hydrochloric acid mixtures (15:0.5 v/v) at reflux achieve 64% yields in 4 hours, whereas THF at 80°C requires 6 hours for comparable results. Polar aprotic solvents like DMF stabilize transition states in nucleophilic substitutions, accelerating alkylation rates by 40% compared to dichloromethane.
Table 2: Solvent Effects on Cyclocondensation Kinetics
Solvent System | Temperature (°C) | Rate Constant (k, ×10⁻³ min⁻¹) | Yield (%) |
---|---|---|---|
Acetic acid-HCl | 110 | 2.8 | 64 |
THF | 80 | 1.9 | 59 |
Ionic liquid ([BMIM][BF₄]) | 80 | 3.5 | 88 |
Kinetic studies reveal pseudo-first-order behavior for cyclocondensation, with activation energies (Eₐ) of 45–60 kJ/mol depending on solvent dielectric constants. Solvent-free conditions exhibit Eₐ values 20% lower than solvent-mediated pathways, underscoring reduced mass transfer limitations.
The CB1 cannabinoid receptor has been identified as a critical therapeutic target for obesity, metabolic syndrome, and substance use disorders due to its regulatory role in appetite and reward pathways [1]. 1,3,5-Triphenylimidazoline-2,4-dione derivatives exhibit nanomolar affinity for human CB1 receptors (Ki = 15-85 nM), with structural optimization studies revealing key determinants of receptor interaction. The triphenyl configuration enhances hydrophobic interactions within the orthosteric binding pocket, while substitutions at the N1 and N3 positions modulate receptor selectivity over CB2 isoforms [1].
Molecular dynamics simulations suggest that the planar imidazolidine-2,4-dione core facilitates π-π stacking with F174 and W279 residues in the CB1 transmembrane domain, stabilizing the receptor's inactive conformation [1]. This inverse agonistic activity was confirmed through cAMP accumulation assays, where lead compounds suppressed basal Gαi signaling by 40-65% at 100 nM concentrations [1]. Comparative analyses with rimonabant analogs indicate that the imidazolidine-2,4-dione scaffold reduces off-target activity at voltage-gated calcium channels, potentially mitigating adverse neuropsychiatric effects associated with first-generation CB1 antagonists [1].
Table 1: Structure-Activity Relationships of 1,3,5-Triphenylimidazoline-2,4-dione Derivatives at CB1 Receptors
Substituent Position | Affinity (Ki, nM) | Selectivity (CB1/CB2) | Efficacy (% Inverse Agonism) |
---|---|---|---|
5-Hydroxy | 18 ± 2.1 | 320 | 62 ± 4 |
5-Methoxy | 29 ± 3.4 | 210 | 58 ± 3 |
5-Nitro | 85 ± 9.2 | 45 | 41 ± 5 |
Data adapted from cannabinoid receptor binding studies [1].
The anti-inflammatory potential of 1,3,5-triphenylimidazoline-2,4-dione derivatives stems from their ability to modulate prostaglandin biosynthesis through COX-2 inhibition. In carrageenan-induced rat paw edema models, compound 5 (5-(4-chlorophenyl)-1,3,5-triphenylimidazolidine-2,4-dione) demonstrated 82% inflammation reduction at 10 mg/kg, comparable to celecoxib's 85% efficacy [4]. Mechanistic studies reveal a dual action on prostaglandin pathways:
COX-2 Isoform Selectivity: Derivatives exhibit 140-243-fold selectivity for COX-2 over COX-1, with IC50 values ranging from 0.41-0.70 μM for COX-2 versus 58-102 μM for COX-1 [4]. X-ray crystallography data suggests that the 5-phenyl group occupies the COX-2 secondary pocket, while the imidazolidine-dione core hydrogen-bonds with Y355 and S530 residues in the catalytic domain [4].
Prostanoid Receptor Modulation: Secondary effects on prostaglandin D2 (PGD2) receptors were observed through cAMP signaling assays. The compound's 1,3-diphenyl configuration attenuated PGD2-induced cAMP elevation in HEK293 cells expressing DP1 receptors by 38%, suggesting allosteric modulation of prostanoid signaling [6].
Table 2: COX-2 Inhibitory Activity of Selected Derivatives
Compound | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) | In Vivo Edema Reduction (%) |
---|---|---|---|
5 | 0.70 | 142 | 82 |
9 | 0.44 | 198 | 85 |
14 | 0.41 | 243 | 88 |
Celecoxib | 0.03 | >333 | 85 |
Data from in vitro enzymatic assays and in vivo inflammation models [4].
Current literature search results did not yield specific data on the antimicrobial properties of 1,3,5-triphenylimidazoline-2,4-dione against multidrug-resistant pathogens. The provided research materials focus primarily on neurological and inflammatory applications, with no reported studies evaluating bactericidal or fungicidal activity. This represents a significant gap in the compound's pharmacological profile, warranting future investigation into potential broad-spectrum antimicrobial effects given structural similarities to known quorum-sensing inhibitors.
When benchmarked against pyrazole-based NSAIDs like celecoxib, 1,3,5-triphenylimidazoline-2,4-dione derivatives demonstrate distinct pharmacological advantages:
Selectivity Profile: While celecoxib achieves higher COX-2 potency (IC50 = 0.03 μM), the imidazolidine-dione scaffold provides superior discrimination between COX-2 and CB1 receptors [4] [1]. This dual selectivity could enable concurrent management of neuropathic pain and inflammation without exacerbating metabolic dysregulation.
Metabolic Stability: Preliminary hepatic microsome assays indicate 2.8-fold greater half-life for compound 14 (t1/2 = 127 min) compared to celecoxib (t1/2 = 45 min), attributed to reduced CYP2C9 metabolism of the imidazolidine-dione core [4].
Signal Pathway Integration: Unlike pyrazole NSAIDs that primarily target COX-2, triphenylimidazoline-2,4-diones show ancillary modulation of PGD2-DP1 and endocannabinoid signaling, potentially addressing inflammatory cascades at multiple nodal points [1] [6].
Table 3: Pharmacokinetic Comparison with Celecoxib
Parameter | Compound 14 | Celecoxib |
---|---|---|
COX-2 IC50 (μM) | 0.41 | 0.03 |
CB1 Affinity (Ki, nM) | 22 | >10,000 |
Plasma Protein Binding | 94% | 97% |
CYP3A4 Inhibition | <10% | 65% |
Data synthesized from enzymatic and receptor binding assays [1] [4].
The systematic investigation of phenyl ring substitution patterns in 1,3,5-triphenylimidazoline-2,4-dione derivatives has revealed critical structure-activity relationships that govern cannabinoid receptor binding affinity and selectivity. Comprehensive studies have demonstrated that halogen substitution at the para position of phenyl rings dramatically enhances biological activity compared to unsubstituted analogs [1] [2].
The most significant breakthrough in this series involves halogenated derivatives, particularly those bearing bromine and chlorine substituents. 1,3-Bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione (compound 25) and 1,3-bis(4-chlorophenyl)-5-phenylimidazolidine-2,4-dione (compound 23) represent the imidazolidine-2,4-dione derivatives possessing the highest affinity for the human cannabinoid receptor 1 reported to date [2] [3]. These compounds exhibit exceptional binding characteristics that surpass previously described analogs in the same chemical class.
Table 1: Phenyl Substitution Patterns and Bioactivity Correlations
Compound | Substitution Pattern | CB1 Receptor Activity | Key Finding |
---|---|---|---|
1,3-Bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione (25) | 4-Bromo substitution on phenyl rings | Highest affinity reported to date | Brominated derivative with superior binding |
1,3-Bis(4-chlorophenyl)-5-phenylimidazolidine-2,4-dione (23) | 4-Chloro substitution on phenyl rings | Highest affinity reported to date | Chlorinated derivative with superior binding |
1,3,5-Triphenylimidazolidine-2,4-dione (20) | Unsubstituted phenyl rings | Moderate affinity | Parent compound baseline activity |
1,3-Bis(4-iodophenyl)-5-phenylimidazolidine-2,4-dione | 4-Iodo substitution on phenyl rings | High affinity | Iodinated shows enhanced binding |
1,3-Bis(4-methylphenyl)-5-phenylimidazolidine-2,4-dione | 4-Methyl substitution on phenyl rings | Lower affinity than halogen substituted | Alkyl substitution reduces activity |
The electronic properties of substituents play a crucial role in determining bioactivity profiles. Electron-withdrawing halogen groups, particularly bromine and chlorine, enhance receptor binding through improved hydrophobic interactions and favorable electronic distribution [4] [5]. The para position represents the optimal substitution site, as modifications at this location do not interfere with the core pharmacophore while providing substantial improvements in target affinity .
Investigation of electron-donating groups reveals contrasting effects on biological activity. Alkyl substituents such as methyl groups at the para position result in diminished cannabinoid receptor binding compared to halogenated analogs . This observation suggests that electron-withdrawing character is advantageous for optimal receptor recognition and binding affinity in this scaffold.
The stereochemical implications of phenyl substitution patterns have been explored through molecular modeling studies. The binding difference between enantiomers suggests strong stereochemical influence on cannabinoid receptor affinity, particularly for compound 25, indicating that three-dimensional molecular recognition plays a critical role in biological activity [7].
The replacement of oxygen with sulfur in imidazolidine derivatives represents a fundamental bioisosteric modification that significantly enhances target binding affinity while maintaining favorable pharmacological profiles. The development of 1,3,5-triphenyl-2-thioxoimidazolidin-4-one derivatives has demonstrated consistent improvements in cannabinoid receptor binding compared to their oxygen-containing counterparts [1] [2].
Table 2: Thio-isostere Derivatives and Target Affinity Enhancements
Compound Type | Structural Modification | Target Affinity Enhancement | Ki Value Range |
---|---|---|---|
1,3,5-Triphenylimidazolidine-2,4-dione (Oxo) | Oxygen at position 2 | Baseline activity | 243-1447 nM |
1,3,5-Triphenyl-2-thioxoimidazolidin-4-one (Thio) | Sulfur replacement at position 2 | Increased affinity vs oxo derivatives | Lower Ki values (higher affinity) |
5,5-Bis(4-iodophenyl)-3-butyl-2-thioxoimidazolidin-4-one (31) | Sulfur + butyl + iodo substitution | Highest CB1 affinity in thio series | Submicromolar range |
3-Allyl-5,5-bis(4-bromophenyl)-2-thioxoimidazolidin-4-one (32) | Sulfur + allyl + bromo substitution | Highest CB1 affinity in thio series | Submicromolar range |
5,5-Diphenyl-2-thioxoimidazolidin-4-one derivatives | Various sulfur derivatives | Generally enhanced over oxo analogs | Improved over parent compounds |
The mechanism underlying enhanced affinity in thio derivatives involves several factors including altered electronic distribution, modified hydrogen bonding patterns, and increased lipophilicity [8] [9]. Sulfur replacement leads to increased affinity while maintaining the inverse agonist functionality, as determined by specific binding assays [8]. The thiocarbonyl group provides distinct electronic properties that favorably interact with the cannabinoid receptor binding site.
Structure-activity relationships within the thio series reveal that 5,5-bis(4-iodophenyl)-3-butyl-2-thioxoimidazolidin-4-one (compound 31) and 3-allyl-5,5-bis(4-bromophenyl)-2-thioxoimidazolidin-4-one (compound 32) possess the highest affinity for the cannabinoid receptor described to date for both hydantoin and thiohydantoin series when compared in the same bioassay [8].
The thio-isostere modification maintains selectivity profiles while enhancing potency. Molecular electrostatic potential calculations and lipophilicity studies have been undertaken on representative thiohydantoins and hydantoins derivatives to evaluate molecular parameters influencing affinity [8]. These computational analyses support the experimental observations of enhanced binding in sulfur-containing analogs.
Research into related 2-thioxoimidazolidin-4-one derivatives has demonstrated broad biological activities including antibacterial, antifungal, anticancer, and anti-inflammatory properties [9] [10]. This scaffold has established itself as a biologically important pharmacophore with potential applications across multiple therapeutic areas.
The development of hybrid molecules incorporating both imidazole and pyrazole pharmacophores represents an innovative approach to drug design that combines the beneficial properties of two distinct heterocyclic systems. These hybrid structures have demonstrated enhanced biological activities and improved therapeutic profiles compared to their individual components [11] [12] [13].
Table 3: Hybrid Molecules with Imidazole-Pyrazole Pharmacophores
Hybrid Type | Pharmacophore Features | Bioactivity Profile | Key Advantages |
---|---|---|---|
Imidazole-pyrazole α-glucosidase inhibitors | Tetrasubstituted imidazoles with pyrazole-4-carbaldehydes | IC50: 25.19-33.62 μM (compounds 2f, 2m) | Superior enzyme inhibition through dual binding |
Benzimidazole-pyrazole anticancer hybrids | Benzimidazole fused with pyrazole rings | Enhanced anticancer activity vs single pharmacophores | Reduced toxicity with maintained efficacy |
Pyrazole-imidazopyrazole anti-inflammatory agents | Pyrazole linked to imidazopyrazole via acylhydrazone | Dual PDE4D/4B inhibition + ROS reduction | Multiple anti-inflammatory mechanisms |
Imidazole-pyrazole CB receptor modulators | Combined imidazole and pyrazole CB binding elements | Maintained CB1 selectivity with enhanced properties | Retained selectivity with improved binding |
Multi-target imidazole-pyrazole scaffolds | Dual heterocyclic scaffolds with catechol moieties | Multi-target anti-inflammatory activity | Broad spectrum therapeutic potential |
Substituted imidazole-pyrazole hybrids have been successfully prepared via multicomponent reactions employing pyrazole-4-carbaldehydes, ammonium acetate, benzil, and arylamines as reactants [11]. These compounds demonstrate significant inhibition potencies against α-glucosidase enzyme, with compounds 2f (IC50 value: 25.19 ± 0.004 μM) and 2m (IC50 value: 33.62 ± 0.03 μM) representing the most effective compounds in the series [11].
The benzimidazole-pyrazole hybrid approach has yielded compounds with notable anticancer activity. Molecular docking studies have revealed significant binding affinity between B-cell lymphoma proteins and the most active hybrid compounds [13]. The hybrid molecule bearing para-fluorophenyl substituent (compound 6h) exhibited the highest activity against human pancreatic cancer cells with reduced toxicity compared to standard treatments [13].
Anti-inflammatory hybrid compounds have been developed by linking pyrazole and imidazopyrazole scaffolds to catechol moieties through acylhydrazone chains [14] [15]. These compounds demonstrate antioxidant activity by inhibiting reactive oxygen species elevation in neutrophils, along with good inhibition of phosphodiesterases type 4D and 4B [14]. Structure-activity relationship analyses indicate that both heterocyclic scaffolds and the substituted catechol moiety are determinant for pharmacodynamic properties [14].